{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE
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Overview
Description
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE is a chemical compound with a complex structure that includes bromine, fluorine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent.
Formation of 2-Oxoethyl 2,4-Difluorobenzoate: This intermediate can be synthesized by esterification of 2,4-difluorobenzoic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The final step involves the coupling of 4-bromobenzylamine with 2-oxoethyl 2,4-difluorobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent such as DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation: Products include oxides and quinones.
Reduction: Products include reduced amines and alcohols.
Hydrolysis: Products include 2,4-difluorobenzoic acid and corresponding alcohols.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the difluorobenzoate moiety can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl 2,4-difluorobenzoate
- 2,4-Difluorobenzylamine
- 4-Bromobenzylamine
Uniqueness
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE is unique due to its combination of bromine, fluorine, and benzyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYNAFLAVITNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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